2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c17-11-3-5-12(6-4-11)25-9-13(24)23-7-1-2-10(8-23)14-21-22-15(26-14)16(18,19)20/h3-6,10H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXQUCGCIJJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a hybrid molecule that incorporates a piperidine moiety, a trifluoromethyl-substituted oxadiazole, and a chlorophenoxy group. This structural complexity suggests potential for diverse biological activities, particularly in pharmacological applications such as anticancer and antimicrobial therapies.
- Molecular Formula: C18H15ClF3N3O2
- Molecular Weight: 397.78 g/mol
- CAS Registry Number: 1417782-03-6
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in anticancer activity by inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion has shown promising results in inhibiting cancer cell lines through various mechanisms:
- Inhibition of HDAC and Telomerase: These enzymes are crucial for cancer cell survival and proliferation. By inhibiting these targets, the compound may induce apoptosis in cancer cells .
- Cell Cycle Arrest: Some studies indicate that compounds with similar structures can cause cell cycle arrest at the G2/M phase, leading to reduced cell division rates .
Antimicrobial Activity
The chlorophenoxy group is associated with antimicrobial properties. Compounds featuring this moiety have demonstrated effectiveness against a range of bacterial strains, suggesting that this hybrid may also possess similar activity .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the potential of oxadiazole derivatives, including those similar to 2-(4-Chlorophenoxy)-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, as anticancer agents. The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antidiabetic Properties
The compound has also shown promise in treating metabolic disorders such as diabetes. Research indicates that similar compounds can enhance insulin sensitivity and reduce blood glucose levels. This is particularly relevant for patients with type 2 diabetes and metabolic syndrome, where the inhibition of certain enzymes related to glucose metabolism plays a crucial role .
Central Nervous System Disorders
There is ongoing research into the use of this compound for treating Central Nervous System (CNS) disorders. Compounds with piperidine structures are often explored for their neuroprotective effects and potential in managing conditions such as Alzheimer's disease and mild cognitive impairment .
Case Study 1: Anticancer Efficacy
In a study published in RSC Advances, a series of oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with trifluoromethyl groups displayed enhanced anticancer activity compared to their non-trifluoromethyl counterparts .
Case Study 2: Antidiabetic Effects
Another investigation focused on the antidiabetic properties of similar oxadiazole compounds. The study utilized in vivo models to assess blood glucose levels post-administration of these compounds, revealing significant reductions in hyperglycemia and improvements in insulin sensitivity .
Chemical Reactions Analysis
Functional Group Analysis
The compound contains multiple reactive moieties:
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1,3,4-Oxadiazole ring : A five-membered heterocycle with nitrogen and oxygen.
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Trifluoromethyl group (CF₃) : Enhances lipophilicity and stability.
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Piperidine ring : A six-membered cyclic amine.
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4-Chlorophenoxy group : An aromatic ether.
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Ethanone moiety : A ketone group.
Hydrolysis of the Oxadiazole Ring
Oxadiazoles are prone to hydrolysis under acidic or basic conditions, forming amides or carboxylic acids. For example:
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Mechanism : Acidic hydrolysis of 1,3,4-oxadiazoles typically yields corresponding amides (e.g., RCONH₂ ), while basic conditions may produce carboxylic acids (e.g., RCOOH ) .
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Conditions : H₃O⁺ or OH⁻, elevated temperatures.
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Implications : Hydrolysis could alter the compound’s pharmacological profile by modifying the oxadiazole structure.
| Reaction Type | Conditions | Product Type | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl, reflux | Amide derivatives | |
| Basic hydrolysis | NaOH, heat | Carboxylic acids |
Substitution Reactions on the Piperidine Ring
The piperidine’s nitrogen can act as a nucleophile:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) to form amides.
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Electrophilic Aromatic Substitution : Potential reactions with aromatic electrophiles (e.g., nitration) at the phenoxide ring.
Reactivity of the Trifluoromethyl Group
The CF₃ group is generally stable but may influence adjacent reactivity:
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Electrophilic substitution : The CF₃ group can direct electrophiles to specific positions on aromatic rings (e.g., meta substitution due to electron-withdrawing effects).
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Metabolic stability : The CF₃ group enhances resistance to oxidative degradation, as noted in structurally similar compounds.
Cleavage of the 4-Chlorophenoxy Ether
The aromatic ether (4-chlorophenoxy) can undergo:
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Acid-catalyzed cleavage : Hydrolysis in acidic conditions (e.g., HBr in acetic acid) to form phenols.
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Nucleophilic substitution : Reaction with strong nucleophiles (e.g., Grignard reagents).
Enolate Chemistry
The ethanone moiety can form enolates, enabling:
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Alkylation : Reaction with alkylating agents (e.g., methyl iodide).
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Acylation : Reaction with acyl halides (e.g., acetyl chloride).
Biological Activity and Reaction Implications
Research on oxadiazole derivatives highlights their potential in drug development, particularly in anticancer and antiviral therapies . For example:
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Telomerase inhibition : Oxadiazole derivatives with electron-donating groups show activity against gastric cancer cells .
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Thymidine phosphorylase inhibition : Chlorophenyl-oxadiazole derivatives exhibit anticancer effects in breast cancer models .
These findings suggest that structural modifications via the reactions described could modulate biological activity.
Stability and Solubility
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Solubility : Moderate in organic solvents (e.g., DMSO, ethanol) but limited in water.
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Stability : Enhanced by the CF₃ group, which resists oxidative degradation.
Research Gaps
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Direct reaction data : Specific reaction kinetics for the target compound are not available in the provided sources.
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Toxicity profiling : Limited information on how chemical modifications affect off-target effects or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
a. 2-(2-Chlorophenyl)-1-(4-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)piperidin-1-yl)ethanone
- Key Differences: A 2-chlorophenyl group replaces the 4-chlorophenoxy ether. The oxadiazole bears a 4-fluorophenyl substituent instead of trifluoromethyl.
- The 4-fluorophenyl group is less electron-withdrawing than trifluoromethyl, which may weaken dipole interactions in target binding .
b. 1-[4-[[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl]-1-piperidinyl]-2-(3-methylphenyl)ethanone
- Key Differences: A methylene bridge connects the oxadiazole to the piperidine. The ethanone substituent is a 3-methylphenyl group.
- Implications: The methylene spacer increases conformational flexibility, possibly enhancing binding to larger protein pockets. The 3-methylphenyl group introduces steric hindrance, which could reduce binding affinity compared to the target compound’s 4-chlorophenoxy group .
Heterocyclic Core Modifications
a. Triazole- and Thiadiazole-Containing Analogs
- Example : 3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ().
- Key Differences: Replacement of oxadiazole with thiadiazole or triazole. Inclusion of a thiazolidinone ring.
- Implications: Thiadiazoles and triazoles exhibit distinct electronic profiles; thiadiazoles are more polarizable, while oxadiazoles have stronger electron-withdrawing effects. The thiazolidinone moiety may confer additional hydrogen-bonding capabilities .
Physicochemical Properties
Preparation Methods
Cyclodehydration of Piperidine-3-Carbohydrazide
The oxadiazole ring is synthesized via cyclodehydration of piperidine-3-carbohydrazide with trifluoroacetic anhydride (TFAA). This method, adapted from oxadiazole syntheses in antimicrobial studies, proceeds as follows:
- Hydrazide Formation : Piperidine-3-carboxylic acid is esterified (methanol/H₂SO₄) to the methyl ester, followed by hydrazinolysis (hydrazine hydrate/ethanol) to yield piperidine-3-carbohydrazide.
- Oxadiazole Cyclization : The hydrazide reacts with TFAA in phosphorus oxychloride (POCl₃) under reflux (80–90°C, 6–8 h), forming the 1,3,4-oxadiazole ring via intramolecular cyclization.
Reaction Conditions :
Structural Confirmation
The product is characterized by:
- ¹H NMR : Absence of hydrazide NH₂ signals (δ 4.2–4.5 ppm) and emergence of oxadiazole proton (δ 8.1 ppm).
- FT-IR : Disappearance of C=O stretch (1700 cm⁻¹) from hydrazide, appearance of oxadiazole C=N stretch (1610 cm⁻¹).
Synthesis of 2-Chloro-1-(3-(5-Trifluoromethyl-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl)Ethanone
Acylation of Piperidine Nitrogen
The piperidine nitrogen is acylated using chloroacetyl chloride, a reaction analogous to the synthesis of 2-chloro-1-piperidin-1-yl-ethanone (PubChem CID 222312):
- Reaction Setup : 3-(5-Trifluoromethyl-1,3,4-oxadiazol-2-yl)piperidine is dissolved in dry dichloromethane (DCM) with triethylamine (TEA, 1.5 eq).
- Acylation : Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature (24 h).
Reaction Conditions :
Analytical Data
- ¹³C NMR : Carbonyl signal at δ 167.2 ppm (C=O), CF₃ quartet at δ 121.5 ppm (J = 288 Hz).
- Mass Spectrometry : [M+H]⁺ = 326.1 (calculated: 326.06).
Nucleophilic Substitution with 4-Chlorophenoxide
Phenoxy Group Introduction
The chloride in Intermediate C is displaced by 4-chlorophenoxide under basic conditions, a method mirrored in antifungal patent syntheses:
- Reaction Setup : Intermediate C (1 eq), 4-chlorophenol (1.2 eq), and potassium carbonate (2 eq) in dimethylformamide (DMF) are heated to 80°C (12–16 h).
- Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 7:3).
Reaction Conditions :
Optimization Challenges
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 4-chlorophenoxide.
- Temperature Control : Excess heat (>100°C) promotes oxadiazole ring degradation.
Alternative Synthetic Routes and Patents
Trifluoromethyl-Oxadiazole Derivatives (EP2729454A1)
Patent EP2729454A1 discloses a method for synthesizing trifluoromethyl-oxadiazoles via Cu(I)-catalyzed cycloaddition of nitriles with trifluoroacetohydrazides. Applied to this compound:
Phenoxyacetylation via Mitsunobu Reaction
A Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples 4-chlorophenol directly to 1-hydroxy-2-chloroethanone, but this route is less efficient (yield: 60–65%) due to competing elimination.
Analytical Characterization and Quality Control
Spectroscopic Data
Key Assignments :
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile:water 70:30, 1 mL/min).
- XLogP3 : 3.2, indicating moderate lipophilicity suitable for CNS penetration.
Industrial-Scale Optimization
Catalytic Improvements
Q & A
Q. How can the compound’s potential off-target effects be systematically evaluated in high-throughput screening (HTS)?
- Methodological Answer : Employ phenotypic screening (e.g., Cell Painting) combined with target deconvolution (CRISPR-Cas9 knockouts). Use cheminformatic tools (e.g., SEA, SwissTargetPrediction) to prioritize off-target candidates. Validate via SPR or ITC binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
